![molecular formula C8H15ClO B15262612 [(3-Chloro-2-methylpropoxy)methyl]cyclopropane](/img/structure/B15262612.png)
[(3-Chloro-2-methylpropoxy)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-2-methylpropoxy)methyl]cyclopropane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with cyclopropylmethyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-2-methylpropoxy)methyl]cyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted cyclopropanes, alcohols, ketones, and alkanes .
Scientific Research Applications
[(3-Chloro-2-methylpropoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-Chloro-2-methylpropoxy)methyl]cyclopropane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- [(3-Chloro-2-methylpropoxy)methyl]cyclohexane
- [(3-Chloro-2-methylpropoxy)methyl]benzene
- [(3-Chloro-2-methylpropoxy)methyl]ethane
Uniqueness
[(3-Chloro-2-methylpropoxy)methyl]cyclopropane is unique due to its cyclopropane ring, which imparts specific chemical properties such as ring strain and reactivity . This makes it distinct from other similar compounds that may have different ring structures or substituents .
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
(3-chloro-2-methylpropoxy)methylcyclopropane |
InChI |
InChI=1S/C8H15ClO/c1-7(4-9)5-10-6-8-2-3-8/h7-8H,2-6H2,1H3 |
InChI Key |
KKTSCVVYSGRZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15262529.png)
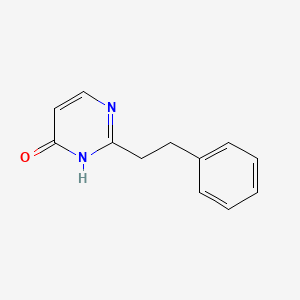
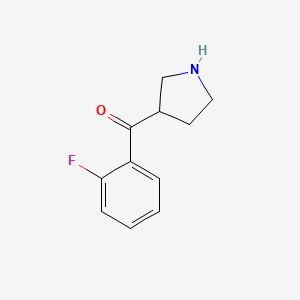
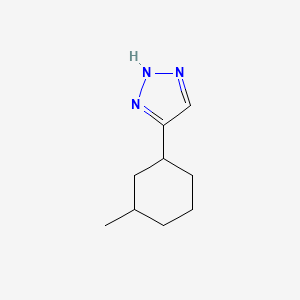
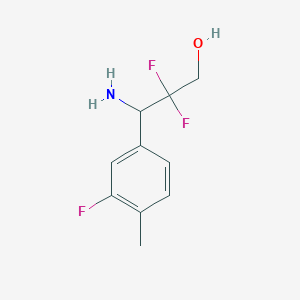
![2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B15262557.png)
![(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol](/img/structure/B15262562.png)
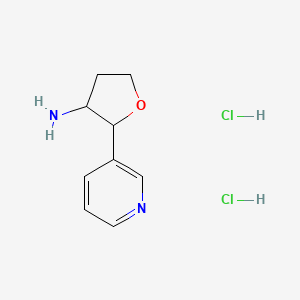
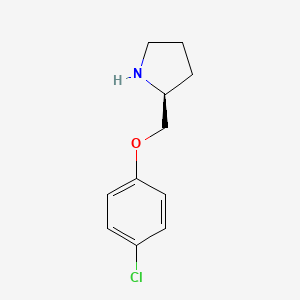
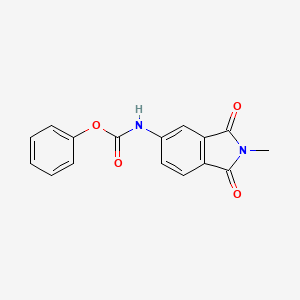

![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B15262615.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B15262644.png)
